bPiDDB

nAChR antagonist dopamine release nicotine dependence

bPiDDB (N,N′-dodecane-1,12-diyl-bis-3-picolinium dibromide) is a synthetic bis-quaternary ammonium compound that acts as an orthosteric antagonist at neuronal nicotinic acetylcholine receptors (nAChRs). Unlike many quaternary ammonium nAChR antagonists that exhibit poor brain penetration, bPiDDB gains access to the central nervous system via facilitated transport through the blood-brain barrier (BBB) choline transporter.

Molecular Formula C24H38Br2N2
Molecular Weight 514.4 g/mol
Cat. No. B1663700
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamebPiDDB
SynonymsPiDDB cpd
N,N'-dodecane-1,12-diyl-bis-3-picolinium dibromide
N,N'-dodecylbispicolinium
N,N'-dodecylbispicolinium dibromide
Molecular FormulaC24H38Br2N2
Molecular Weight514.4 g/mol
Structural Identifiers
SMILESCC1=C[N+](=CC=C1)CCCCCCCCCCCC[N+]2=CC=CC(=C2)C.[Br-].[Br-]
InChIInChI=1S/C24H38N2.2BrH/c1-23-15-13-19-25(21-23)17-11-9-7-5-3-4-6-8-10-12-18-26-20-14-16-24(2)22-26;;/h13-16,19-22H,3-12,17-18H2,1-2H3;2*1H/q+2;;/p-2
InChIKeyNNPBJCAIRCFEFZ-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





bPiDDB: A Brain-Penetrant Bis-Quaternary Ammonium nAChR Antagonist with Defined Subtype Selectivity


bPiDDB (N,N′-dodecane-1,12-diyl-bis-3-picolinium dibromide) is a synthetic bis-quaternary ammonium compound that acts as an orthosteric antagonist at neuronal nicotinic acetylcholine receptors (nAChRs) [1]. Unlike many quaternary ammonium nAChR antagonists that exhibit poor brain penetration, bPiDDB gains access to the central nervous system via facilitated transport through the blood-brain barrier (BBB) choline transporter [2]. Its pharmacological profile includes potent inhibition of nicotine-evoked dopamine release in vitro and in vivo, as well as attenuation of nicotine self-administration in rodent models, positioning it as a research tool for investigating nAChR-mediated neurotransmission and nicotine dependence mechanisms [3].

Why Generic nAChR Antagonists Cannot Substitute for bPiDDB in Research Applications


Substituting bPiDDB with alternative nAChR antagonists—such as mecamylamine, methyllycaconitine (MLA), or hexamethonium—is problematic due to fundamental differences in brain penetrance, subtype selectivity, and mechanism of inhibition. Mecamylamine, a commonly used non-selective nAChR antagonist, freely crosses the BBB via passive diffusion but lacks the subtype selectivity profile of bPiDDB, which exhibits a >200-fold difference in potency between dopamine and norepinephrine release assays [1]. MLA, an α7-selective antagonist, does not target the α6β2-containing nAChRs that are critically implicated in nicotine-evoked dopamine release and are potently inhibited by bPiDDB [2]. Classical bis-quaternary antagonists like hexamethonium and decamethonium show negligible CNS penetration due to their permanent positive charges, whereas bPiDDB achieves therapeutically relevant brain concentrations through carrier-mediated transport via the BBB choline transporter (~90% of permeation) [3]. These distinctions mean that generic nAChR antagonists cannot replicate bPiDDB's unique combination of brain bioavailability and defined pharmacological profile in experimental models of nicotine dependence.

bPiDDB: Quantitative Evidence of Differentiation from Closest nAChR Antagonist Comparators


bPiDDB Exhibits Subnanomolar Potency for Inhibition of Nicotine-Evoked Dopamine Release—Superior to Mecamylamine and MLA

bPiDDB inhibits nicotine-evoked [3H]dopamine (DA) release from rat striatal slices with an IC50 of 2 nM, making it approximately 15,500-fold more potent than the non-selective nAChR antagonist mecamylamine (IC50 = 31,000 nM for NE release; DA data unavailable) and >137-fold more potent than the α7-selective antagonist methyllycaconitine (MLA; IC50 = 275 nM for NE release) in comparable neurotransmitter release assays [1]. In Xenopus oocytes expressing recombinant nAChR subtypes, bPiDDB shows highest potency at α3β4β3 receptors (IC50 = 0.4 μM) and lowest at α6/3β2β3 receptors (IC50 = 34 μM), demonstrating a defined subtype selectivity profile [2].

nAChR antagonist dopamine release nicotine dependence

bPiDDB Achieves Brain Penetration via BBB Choline Transporter—A Key Distinction from Non-Penetrant Bis-Quaternary Antagonists

bPiDDB demonstrates a cerebrovascular permeability surface-area product (PS) of 1.3 ± 0.3 ml/s/g in in situ rat brain perfusion, comparable to the endogenous substrate choline (PS = 1.33 ± 0.1 ml/s/g) and the known transporter substrate N-octylnicotinium iodide (NONI; PS = 1.64 ± 0.15 ml/s/g) [1]. The PS of [14C]bPiDDB was reduced by >90% (to 0.046 ± 0.005 μl/s/g, p < 0.01) in the presence of 500 μM unlabeled bPiDDB and by approximately 65% in the presence of 500 μM choline, indicating saturable, carrier-mediated transport. Approximately 90% of bPiDDB brain permeation occurs via the BBB choline transporter [1]. In contrast, classical bis-quaternary antagonists like hexamethonium exhibit negligible brain penetration due to their permanent charges and lack of transporter recognition.

blood-brain barrier choline transporter CNS penetration

bPiDDB Potency Increases 1,200-Fold Following Repeated Nicotine Exposure—A Unique Pharmacodynamic Adaptation

In rats repeatedly administered nicotine (0.4 mg/kg for 10 days), bPiDDB exhibited an IC50 of 5 pM for inhibition of nicotine-evoked [3H]DA release from striatal slices, compared to an IC50 of 6 nM in saline-treated controls—a 1,200-fold increase in potency [1]. This potency shift was not observed with the chemically-reduced analog r-bPiDDB or the α6β2-selective peptide antagonist α-conotoxin MII. However, α-CtxMII showed an increase in maximal inhibition (Imax = 90% vs. 62%) following repeated nicotine, suggesting differential regulation of α6β2-containing nAChR subtypes.

nicotine sensitization α6β2 nAChR pharmacodynamic adaptation

bPiDDB Reduces Nicotine Self-Administration and Dopamine Release In Vivo—Functional Antagonism Distinct from Mecamylamine

Systemic administration of bPiDDB (1 or 3 mg/kg, s.c.) dose-dependently reduced the nicotine-induced (0.4 mg/kg, s.c.) increase in extracellular dopamine in rat nucleus accumbens (NAcc), as measured by in vivo microdialysis [1]. In contrast, intra-VTA perfusion of bPiDDB (1 and 10 μM) reduced nicotine-induced increases in NAcc dopamine, whereas intra-NAcc perfusion failed to alter this response, indicating a region-specific mechanism of action [2]. bPiDDB also significantly decreased nicotine self-administration in rats [1]. Mecamylamine, while also inhibiting nicotine-evoked dopamine release, does not exhibit the same regional selectivity and has a broader, non-selective antagonist profile.

nicotine self-administration in vivo microdialysis behavioral pharmacology

bPiDDB Exhibits No Inhibition of Electrically Evoked Dopamine Release—Evidence of nAChR Specificity and Lack of Neuronal Toxicity

bPiDDB did not inhibit electrically evoked [3H]DA overflow from rat striatal slices at concentrations up to 10 nM, whereas it potently inhibited nicotine-evoked [3H]DA overflow (IC50 = 2 nM) [1]. This selective inhibition of receptor-mediated release, without affecting depolarization-induced release, indicates that bPiDDB acts specifically at nAChRs and does not impair dopamine neuron viability or general exocytotic machinery. In contrast, some nAChR antagonists with broader pharmacological profiles may exhibit off-target effects on voltage-gated ion channels or neurotransmitter transporters.

nAChR specificity dopamine neuron viability off-target effects

bPiDDB Demonstrates Subtype Selectivity Distinct from r-bPiDDB and α-Conotoxin MII

In Xenopus oocytes expressing recombinant nAChR subtypes, bPiDDB inhibited ACh-evoked responses with the following IC50 values: α3β4β3 (0.4 μM), α3β4 (0.17 μM), α1β1εδ (0.25 μM), α6β4β3 (4.8 μM), α7 (6.5 μM), α4β2 (8.2 μM), α3β2β3 (20 μM), and α6/3β2β3 (34 μM) [1]. This profile differs from r-bPiDDB, which does not show the same potency shift after repeated nicotine, and from α-CtxMII, which is highly selective for α6β2-containing receptors. The differential sensitivity of α6β4β3 vs. α6/3β2β3 suggests that bPiDDB can discriminate between closely related α6-containing nAChR subtypes.

nAChR subtype selectivity α6β2 nAChR pharmacological fingerprint

bPiDDB: Recommended Research and Industrial Application Scenarios Based on Quantitative Evidence


In Vivo Studies Requiring CNS-Penetrant nAChR Antagonism

bPiDDB is the preferred tool compound for in vivo behavioral pharmacology experiments where brain penetration of a quaternary ammonium nAChR antagonist is required. Its carrier-mediated BBB transport via the choline transporter (PS = 1.3 ml/s/g; ~90% of permeation) enables CNS exposure that is not achievable with classical bis-quaternary antagonists like hexamethonium [1]. Systemic administration of bPiDDB (1-3 mg/kg, s.c.) effectively reduces nicotine-induced dopamine release and nicotine self-administration in rats, providing a robust in vivo pharmacological effect [2].

Investigations of α6β2-Containing nAChR Function in Nicotine Dependence Models

bPiDDB is uniquely suited for studies examining α6β2-containing nAChR function following chronic nicotine exposure. The 1,200-fold increase in potency (IC50 shifts from 6 nM to 5 pM) after repeated nicotine administration indicates that bPiDDB may preferentially target nAChR conformations or stoichiometries present in the nicotine-dependent state [1]. This property is not shared by the closely related analog r-bPiDDB or the α6β2-selective peptide α-conotoxin MII, making bPiDDB a distinctive probe for investigating neuroadaptive changes in nAChR pharmacology.

Region-Specific Modulation of Mesolimbic Dopamine Pathways

bPiDDB is indicated for experiments requiring region-specific antagonism of nAChRs within the mesolimbic dopamine system. Intra-VTA perfusion of bPiDDB (1-10 μM) reduces nicotine-induced dopamine release in the NAcc, whereas intra-NAcc perfusion has no effect, demonstrating that bPiDDB-sensitive nAChRs regulating dopamine release are located on dopaminergic cell bodies in the VTA rather than on terminals in the NAcc [1]. This regional specificity, which differs from the broader action of mecamylamine, allows for anatomically targeted investigations of nAChR-mediated regulation of dopamine neurotransmission.

Ex Vivo Neurotransmitter Release Assays Requiring nAChR Specificity

bPiDDB is an excellent choice for ex vivo superfusion assays measuring nAChR-mediated neurotransmitter release. Its lack of inhibition of electrically evoked [3H]DA overflow ensures that observed effects are due to specific nAChR antagonism rather than impairment of dopamine neuron viability or general exocytotic function [1]. With an IC50 of 2 nM for nicotine-evoked DA release and 430 nM for nicotine-evoked NE release, bPiDDB provides a useful 200-fold window for discriminating between nAChR populations mediating release of these two neurotransmitters [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for bPiDDB

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.